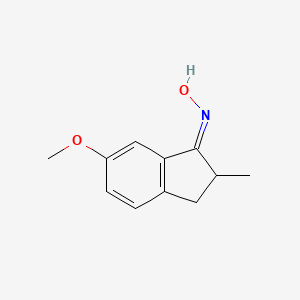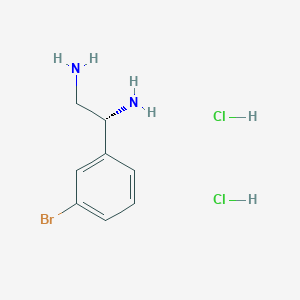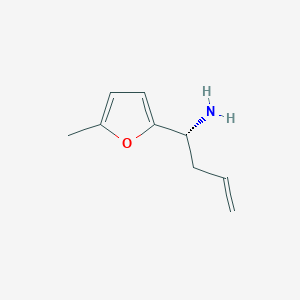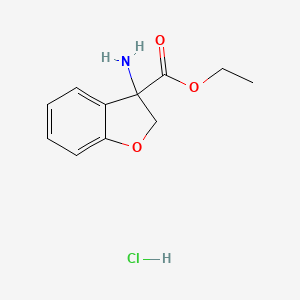![molecular formula C9H8BrN3O2 B13041887 ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13041887.png)
ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrrole and pyrimidine derivatives.
Esterification: The carboxylate group is introduced via esterification reactions, often using ethyl alcohol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and potentially leading to new bioactive forms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, facilitating the formation of complex molecular architectures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino derivative, while a coupling reaction could produce a biaryl compound.
科学的研究の応用
Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various drugs, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, especially those involving cell signaling and regulation.
Material Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used to probe the function of biological macromolecules and to develop new biochemical assays.
作用機序
The mechanism of action of ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate: Differing in the position and number of substituents.
Uniqueness
Ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 4-position and the ester group at the 7-position provides distinct chemical properties that can be exploited in various synthetic and biological applications.
This compound’s versatility and potential for modification make it a valuable tool in the development of new therapeutic agents and materials.
特性
分子式 |
C9H8BrN3O2 |
|---|---|
分子量 |
270.08 g/mol |
IUPAC名 |
ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-11-7-6(5)12-4-13-8(7)10/h3-4,11H,2H2,1H3 |
InChIキー |
MHRBSFQJGFRPPG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=C1N=CN=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041808.png)

![Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate](/img/structure/B13041827.png)
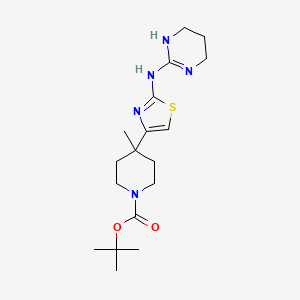
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide](/img/structure/B13041830.png)

![7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041843.png)
